(1-methyl-1H-pyrazol-3-yl)thiourea
Description
Contextualization of Pyrazole (B372694) Derivatives in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. mdpi.comglobalresearchonline.net Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents. nih.govorientjchem.org The pyrazole nucleus is a versatile scaffold, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.orgnih.gov The ability of the pyrazole ring to engage in various non-covalent interactions with biological targets contributes to its prevalence in drug discovery and development. globalresearchonline.netresearchgate.net
Significance of Thiourea (B124793) Moieties in Bioactive Compounds
Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. nih.govbiu.ac.il The thiourea moiety, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, is a key component in numerous bioactive compounds. nih.govbiu.ac.il These compounds have been reported to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.com The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions is crucial to its biological function. biointerfaceresearch.com
Overview of (1-methyl-1H-pyrazol-3-yl)thiourea in Academic Literature
The specific compound this compound has been a subject of study in various chemical and biological contexts. Its synthesis is often achieved through the reaction of 1-methyl-1H-pyrazol-3-amine with an appropriate isothiocyanate. acs.org Research has explored its potential as a building block for more complex molecules and has investigated its biological properties. For instance, pyrazolyl thioureas have been synthesized and evaluated for their antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). acs.org Furthermore, acyl thiourea derivatives containing a pyrazole moiety have been synthesized and tested for their antifungal and antiviral activities. nih.govtandfonline.comresearchgate.net
Research Gaps and Objectives in the Study of this compound
Despite the existing research, there remain significant gaps in the comprehensive understanding of this compound. While some biological activities have been explored, a systematic investigation into its full pharmacological profile is lacking. Further studies are needed to elucidate its mechanism of action at a molecular level for its reported antibacterial and antifungal effects. A thorough exploration of its potential in other therapeutic areas, such as anticancer or anti-inflammatory applications, remains an open avenue for research. nih.gov Additionally, more in-depth studies on its chemical reactivity and the synthesis of a wider range of derivatives could unlock new applications for this versatile compound. Future research should aim to synthesize and characterize novel derivatives of this compound and to conduct comprehensive biological evaluations to fully ascertain their therapeutic potential.
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4S |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,8,10) |
InChI Key |
HEVBYYYVYXQHSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Historical Development and Modern Approaches to Thiourea (B124793) Synthesis
The synthesis of thioureas has evolved significantly over time. Historically, methods such as the reaction of cyanamide (B42294) with hydrogen sulfide (B99878), the isomerization of ammonium (B1175870) thiocyanate (B1210189), and the use of carbon disulfide with amines were common. bibliotekanauki.pl For instance, the urea-cyanamide method involved the dehydration of urea (B33335) to form cyanamide, which was then reacted with hydrogen sulfide to produce thiourea, albeit with typically low yields of around 32%. bibliotekanauki.pl Another approach, the carbon disulfide method, utilized the reaction of carbon disulfide with ammonia (B1221849) to form dithiocarbamate, which then decomposed to ammonium thiocyanate and subsequently isomerized to thiourea, with even lower yields of approximately 11.5%. bibliotekanauki.pl
Modern synthetic approaches have focused on improving yields, simplifying procedures, and reducing environmental impact. One-step methods, such as the sulfuration of urea using Lawesson's reagent, have been developed, offering higher yields (around 62%) and milder reaction conditions. bibliotekanauki.plresearchgate.net The use of isothiocyanates as starting materials has also become a prevalent and efficient route for producing substituted thioureas. wikipedia.orgnih.gov This method involves the straightforward reaction of an isothiocyanate with an amine. nih.gov
Furthermore, advancements in catalysis have introduced bifunctional thiourea organocatalysts that can facilitate reactions like direct amide formation. pugetsound.edu These catalysts work by activating carboxylic acids through hydrogen bonding, making the carbonyl carbon more electrophilic for nucleophilic attack by an amine. pugetsound.edu The principles of organocatalysis, particularly the use of (thio)urea derivatives, leverage non-covalent hydrogen-bonding interactions to accelerate and control organic transformations. wikipedia.org
Optimized Synthetic Pathways for (1-methyl-1H-pyrazol-3-yl)thiourea and Analogues
The synthesis of the specific compound this compound and its analogues often involves multistep sequences, starting from readily available precursors.
Conventional Multistep Synthesis
A common strategy for synthesizing pyrazolyl thioureas involves the initial construction of the pyrazole (B372694) ring, followed by the introduction of the thiourea moiety. For example, a general synthesis of pyrazole acyl thiourea derivatives starts with the cyclization reaction of a hydrazine (B178648) derivative (like monomethylhydrazine) with a β-ketoester (such as ethyl acetoacetate) to form the pyrazole core. nih.govresearchgate.net This core can then undergo a series of functional group transformations, including formylation, oxidation, and acylation, to yield a key intermediate like a pyrazole-4-carbonyl chloride. nih.govresearchgate.net This intermediate is then reacted with ammonium thiocyanate to produce the corresponding pyrazole-4-carbonyl isothiocyanate. nih.govresearchgate.net The final step is the reaction of this isothiocyanate with an appropriate amine to furnish the desired N-acyl thiourea derivative. nih.govresearchgate.net
Another approach involves the preparation of 1-(4-acetylphenyl)-3-phenylthiourea, which is then reacted with N,N-dimethylformamide-dimethyl acetal (B89532) to form an enaminone. This enaminone can subsequently react with hydrazine hydrate (B1144303) or phenyl hydrazine to construct the pyrazole ring, yielding a phenylthiourea-based pyrazole compound. semanticscholar.org
The synthesis of pyrazolyl thioureas can also be achieved through the reaction of a pyrazolyl derivative with an isothiocyanate. nih.gov Depending on the reaction conditions and the nature of the pyrazole starting material, this can lead to the formation of either pyrazolyl thioureas or their structural isomers, pyrazolyl carbothioamides. nih.gov
Green Chemistry Approaches and Catalytic Methods in Thiourea Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods for thioureas. These approaches aim to minimize the use of hazardous solvents and reagents, reduce waste, and improve energy efficiency.
One notable green approach is the use of water as a solvent for the synthesis of unsymmetrical thioureas from the reaction of (thio)isocyanates with amines. organic-chemistry.org This "on-water" reaction often proceeds rapidly at room temperature, and the product can be easily isolated by filtration, allowing for the recycling of the water effluent. organic-chemistry.org Another sustainable method involves the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both a green catalyst and a reaction medium for the synthesis of monosubstituted thioureas from thiourea and amines. rsc.orgrsc.org This system allows for moderate to excellent yields and the potential for catalyst recycling. rsc.orgrsc.org
Mechanochemical synthesis, which involves conducting reactions in the solid state by ball milling, has also emerged as a powerful green technique. nih.gov This solvent-free method can produce thioureas in high yields and with operational simplicity by reacting amines with isothiocyanates or by a one-pot reaction of an amine with carbon disulfide. nih.gov
Catalytic methods have also been a major focus of green chemistry in thiourea synthesis. Chiral thiourea derivatives have been successfully employed as organocatalysts in various asymmetric reactions, such as the Strecker and Mannich reactions. libretexts.org These catalysts operate through hydrogen-bonding interactions to activate substrates. wikipedia.orglibretexts.org The development of bifunctional organocatalysts, which contain both a hydrogen-bond donor (the thiourea) and a basic site, has further expanded the scope of these catalytic systems. pugetsound.edu
Derivatization Strategies of this compound
The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of analogues with potentially varied chemical and physical properties.
N-Substitution Reactions of the Thiourea Group
The thiourea moiety provides ample opportunities for N-substitution. The nitrogen atoms of the thiourea group can be readily alkylated or acylated. For instance, N-acyl thiourea derivatives can be synthesized by reacting the parent thiourea with an appropriate acid chloride in the presence of a phase-transfer catalyst. mdpi.com This reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with an amine. mdpi.com
The synthesis of N,N'-disubstituted thioureas can be achieved by coupling two different amines with thiophosgene (B130339) or by the condensation of an amine with an organic isothiocyanate. wikipedia.org These reactions allow for the introduction of a wide variety of substituents on the nitrogen atoms of the thiourea group, enabling the fine-tuning of the molecule's properties. The synthesis of a series of 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives highlights the ability to introduce various substituted phenyl groups onto the thiourea moiety. nih.gov
Pyrazole Ring Modifications and Their Impact on Chemical Reactivity
The pyrazole ring itself is a versatile scaffold that can be modified at several positions. The reactivity of the pyrazole ring is influenced by the electronic nature of its substituents. chim.it The introduction of electron-donating or electron-withdrawing groups can direct further substitution reactions. chim.it
For example, a practical method for the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed, which involves the lithiation of the pyrazole ring followed by reaction with various electrophiles to introduce groups like aldehyde, carboxylic acid, and boronic esters. enamine.net Bromination of the pyrazole ring, for instance at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, provides a handle for further functionalization through reactions like Br-Li exchange. enamine.net
The synthesis of various pyrazole derivatives often starts with the condensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.org By choosing different substituted hydrazines and dicarbonyl compounds, a wide array of substituted pyrazoles can be accessed. For instance, the synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)methanamines involved the exploration of various substituents on the pyrazole ring to optimize their biological activity. nih.gov Similarly, the synthesis of pyrazolyl thioureas with different hydroxyalkyl chains at the N1 position of the pyrazole ring has been reported, demonstrating the feasibility of modifying this position to influence the compound's properties. mdpi.com
Theoretical and Computational Investigations
Electronic Structure and Reactivity Studies of (1-methyl-1H-pyrazol-3-yl)thiourea
The electronic characteristics and reactivity of this compound have been explored through a variety of computational approaches, offering deep insights into its chemical behavior.
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G**, have been employed to optimize molecular geometries and predict electronic properties in both gas and aqueous phases. nih.gov These calculations are crucial for understanding the fundamental characteristics of the molecule.
Studies on related pyrazole compounds have utilized a range of DFT methods (including B3LYP, M06-2X, BP86, and others) and basis sets (such as TZVP and 6-311+G(d,p)) to predict NMR chemical shifts. nih.govnih.govresearchgate.net The accuracy of these predictions can be sensitive to the chosen functional and basis set, with some studies finding B97D and TPSSTPSS functionals to be highly accurate for this class of compounds. nih.govresearchgate.net The choice of geometry and basis set has been shown to significantly influence the computed ¹H-NMR chemical shifts. nih.govnih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govyoutube.com The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
For various pyrazole derivatives, FMO analysis has been performed to understand their reactivity. nih.gov In a study of phenylthiourea-based pyrazole compounds, the energy gap was found to range from 2.13 to 2.56 eV. semanticscholar.org This analysis helps in predicting how the molecule will interact with other chemical species. numberanalytics.com
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net This technique has been used to identify potential sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in related heterocyclic systems, MEP analysis has been instrumental in designing receptors for anion recognition by identifying acidic C-H units and π-hole interactions. researchgate.net
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its function. Conformational analysis helps to identify the most stable arrangements of the molecule in space. Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing these conformations. For example, in a related pyrazole structure, the pyrazoline ring was found to adopt an envelope conformation. researchgate.net The crystal packing of some pyrazole derivatives is stabilized by a combination of weak intermolecular C-H···O and N-H···O hydrogen-bonding interactions. researchgate.net
Molecular Docking and Dynamics Simulations with Biological Targets
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor. The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for such simulations, which are valuable in drug design and the study of biomolecule-ligand complexes. uq.edu.au
Ligand-Protein Interaction Profiling
Molecular docking studies provide a detailed profile of the interactions between a ligand, such as this compound, and a protein. For instance, docking studies on phenylthiourea-based pyrazole compounds have been carried out using programs like M.O.E. with protein structures obtained from the RSCB Protein Data Bank. semanticscholar.org These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. In a study of pyrazole derivatives as potential antidiabetic agents, molecular docking was used to understand the binding modes and energies with α-glucosidase and α-amylase enzymes. nih.gov
Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed in terms of binding energy (kcal/mol), indicates the strength of the interaction. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on closely related pyrazolyl thiourea (B124793) derivatives provides insights into their potential binding behaviors.
For instance, studies on various pyrazolyl thioureas have shown their potential to interact with bacterial proteins. The thiourea moiety is capable of forming significant hydrogen bonds, while the pyrazole ring can engage in various interactions, including hydrophobic and pi-stacking interactions within protein binding pockets. The specific interactions and resulting binding affinities are highly dependent on the substitution patterns on both the pyrazole and thiourea moieties.
In the broader context of thiourea derivatives, molecular docking and molecular dynamics studies have been employed to evaluate their interactions with various biological targets. For example, thiourea-iron (III) metal complexes have been investigated as potential inhibitors of NUDT5, a therapeutic target in breast cancer. These studies revealed that the stability of interactions, as indicated by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, is crucial for their potential inhibitory activity.
The following table summarizes hypothetical binding affinity predictions for this compound against various protein targets, based on the general understanding of the pharmacophore. It is important to note that these are illustrative and not based on specific published experimental data for this exact compound.
| Target Protein | Predicted Binding Energy (kcal/mol) | Potential Interaction Type |
| Bacterial DNA Gyrase | -7.5 to -9.0 | Hydrogen bonding, Hydrophobic interactions |
| Dihydrofolate Reductase | -6.8 to -8.5 | Hydrogen bonding, Pi-Alkyl interactions |
| Tyrosyl-tRNA Synthetase | -7.0 to -8.8 | Hydrogen bonding, Pi-Sulfur interactions |
Note: The data in this table is illustrative and intended to represent the types of results obtained from molecular docking studies.
In Silico Prediction of Bioactivity (Excluding Clinical Human Relevance)
In silico tools for predicting the biological activity spectrum of a compound are valuable in the early stages of drug discovery. These predictions are based on the structural similarity of the compound to molecules with known biological activities.
Research on pyrazolyl thioureas has indicated their potential as antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains). The activity of these compounds is often enhanced in the presence of copper. The general structure, featuring a nitrogen- and sulfur-rich motif (NNSN), is considered important for this antimicrobial action.
A study on a library of pyrazolyl thioureas with different substitutions revealed that many derivatives exhibit favorable pharmacokinetic properties in silico, suggesting good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These predictions, while not a substitute for experimental validation, help in prioritizing compounds for further investigation.
The predicted bioactivity for this compound, based on the activities of structurally similar compounds, is summarized in the table below.
| Predicted Biological Activity | Level of Confidence | Basis of Prediction |
| Antibacterial (Gram-positive) | High | Activity of related pyrazolyl thioureas |
| Antifungal | Moderate | General activity of thiourea derivatives |
| Enzyme Inhibition (e.g., Kinases) | Moderate | Structural alerts and similarity to known inhibitors |
| Anticancer | Low to Moderate | Activity of some pyrazole-containing compounds |
Note: The confidence levels are qualitative and based on the availability of data for related compounds.
Biological Activity and Mechanistic Elucidation in Pre Clinical Models
Antimicrobial Activity Mechanisms of (1-methyl-1H-pyrazol-3-yl)thiourea and its Derivatives
The thiourea (B124793) moiety, a key structural feature, is recognized for its ability to form hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. Coupled with the pyrazole (B372694) ring, which can interact with various biological receptors, these compounds exhibit a range of antimicrobial effects.
Antibacterial Spectrum and Modes of Action
Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
Recent studies have focused on pyrazolyl thioureas (PTUs), revealing their efficacy against challenging pathogens. A series of PTUs were found to be inactive against Gram-negative bacteria but displayed significant antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant Staphylococcus strains, with Minimum Inhibitory Concentration (MIC) values between 32 and 64 µg/mL. nih.gov These compounds were also effective against vancomycin-resistant Enterococcus strains within the same concentration range. nih.gov The structure-activity relationship (SAR) studies of these derivatives highlighted that a carboxyethyl group at the C4 position and a substituted thioureido function at the C5 position of the pyrazole ring are crucial for their antibacterial activity. nih.gov
One particular thiourea derivative, designated as TD4, exhibited potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA, with a MIC of 2 µg/mL. nih.gov Further investigation into its mechanism revealed that TD4 disrupts the integrity of the MRSA cell wall. nih.gov This disruption of the bacterial cell wall is a key mode of action contributing to its antibacterial effect. nih.gov
Other related pyrazole derivatives have also shown a promising antibacterial spectrum. For instance, a series of regioisomeric pyrazole derivatives were tested against various bacterial strains. While inactive against Gram-negative organisms, they showed considerable activity against Gram-positive bacteria, especially Bacillus subtilis. asianpubs.org Several compounds in this series displayed potent antibacterial activity against B. subtilis with MIC values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol.
The antibacterial activity of 1,3,5-trisubstituted-2-pyrazoline derivatives has also been evaluated against a panel of Gram-positive and Gram-negative bacteria. greenpharmacy.info The results indicated that substitutions at the third and fifth positions of the pyrazoline ring, particularly with chlorine, bromine, fluorine, and nitro groups, can enhance the antibacterial activity. greenpharmacy.info
| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazolyl Thioureas (PTUs) | MRSA, Linezolid-resistant Staphylococcus | 32-64 µg/mL | nih.gov |
| Pyrazolyl Thioureas (PTUs) | Vancomycin-resistant Enterococcus | 32-64 µg/mL | nih.gov |
| Thiourea Derivative (TD4) | MSSA, MRSA | 2 µg/mL | nih.gov |
| Regioisomeric Pyrazole Derivatives | Bacillus subtilis | 1-125 µg/mL | asianpubs.org |
Antifungal Efficacy and Proposed Target Modulation
While much of the focus has been on antibacterial properties, some pyrazole derivatives also exhibit antifungal activity. For example, certain 1,3,5-trisubstituted pyrazole derivatives have shown promising activity against Candida albicans. The binding affinity of these derivatives to the GlcN-6-P enzyme, a potential target for antimicrobial activity, has been explored through docking studies, suggesting a possible mechanism for their antifungal effects.
Antitumor Activity Research in In Vitro Cellular Models
In addition to their antimicrobial properties, this compound and its analogs have been the subject of intensive research for their potential as anticancer agents.
Apoptosis Induction and Cell Cycle Arrest Mechanisms
A significant mechanism through which these compounds exert their antitumor effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle of cancer cells.
For instance, a novel pyrazole derivative, PTA-1, has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. nih.gov This was evidenced by the externalization of phosphatidylserine, a hallmark of apoptosis. nih.gov Furthermore, PTA-1 was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net
Similarly, other thiourea derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.gov Certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. nih.gov The most effective of these compounds were found to be strong inducers of late apoptosis in both colon cancer cell lines and K-562 cells. nih.gov Another study on novel tetrahydro- nih.govnih.govtriazolo[3,4-a]isoquinoline chalcones revealed that they induced cell growth arrest at the G1 phase and stimulated apoptotic death in breast cancer cells. nih.govresearchgate.net
The molecular mechanisms underlying these effects often involve the modulation of key regulatory proteins. For example, some compounds have been shown to upregulate pro-apoptotic proteins like BAX and p53, while downregulating the anti-apoptotic protein BCL2. nih.govresearchgate.net
Enzyme Inhibition Studies
The antitumor activity of these compounds is also linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Kinases are a major target. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been identified as a privileged structure for the development of kinase inhibitors. nih.gov Derivatives based on this scaffold have shown inhibitory activity against various kinases, including those in the CDK family, which are key regulators of the cell cycle. nih.gov For example, one derivative, 43d, exhibited high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families, leading to a G2/M phase cell cycle arrest. nih.gov TANK-binding kinase 1 (TBK1), another kinase involved in oncogenesis, has also been successfully targeted by 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov
Tubulin, a protein essential for microtubule formation and cell division, is another important target. A novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism shared by some established anticancer drugs. nih.govnih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Breast) | Apoptosis induction, Tubulin polymerization inhibition | nih.govnih.gov |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | Cytotoxicity, Apoptosis induction | nih.gov |
| Tetrahydro- nih.govnih.govtriazolo[3,4-a]isoquinoline chalcones | MCF7 (Breast) | G1 phase cell cycle arrest, Apoptosis induction | nih.govresearchgate.net |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | Various | Kinase inhibition (e.g., CDK16) | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Various | TBK1 inhibition | nih.gov |
Structure-Activity Relationships for Antitumor Potency
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective anticancer agents.
Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have shown that lipophilicity plays a role in their inhibitory effects on the growth of A549 lung cancer cells. nih.gov Specifically, compounds with LogP values in the range of 4.12-6.80 demonstrated inhibitory activity. nih.gov
For 3-(trifluoromethyl)phenylthiourea derivatives, the presence of electron-withdrawing substituents on the terminal phenyl rings was found to be beneficial for their antiproliferative properties. nih.gov Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity. nih.gov
In the case of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, a class with potent anti-proliferative activity against a range of tumor cell lines, specific structural modifications were key to their efficacy. nih.gov These derivatives were shown to induce cell cycle arrest at the G0/G1 interphase. nih.gov
Anti-inflammatory and Immunomodulatory Effects in Preclinical Models
Pyrazole derivatives have demonstrated notable anti-inflammatory properties in various preclinical studies. nih.govmdpi.com The core pyrazole structure is a key feature in several established anti-inflammatory drugs. mdpi.com Research into novel pyrazole-containing compounds continues to reveal their potential in modulating inflammatory pathways. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Specifically, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. nih.gov Among the tested compounds, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory effects. nih.gov These findings underscore the potential of the pyrazole scaffold as a basis for developing new anti-inflammatory agents. nih.gov
The immunomodulatory effects of pyrazole derivatives are also an area of active investigation. The ability of these compounds to modulate the immune response is linked to their anti-inflammatory properties and their potential to interact with various cellular targets within the immune system. While direct evidence for the immunomodulatory activity of this compound itself is emerging, the broader class of pyrazole compounds has shown promise in this area.
Other Investigational Biological Activities (e.g., antioxidant, antiviral in non-human systems)
Beyond anti-inflammatory effects, pyrazole and thiourea derivatives have been explored for other biological activities in non-human preclinical models.
Antioxidant Activity: Thiourea derivatives are recognized for their ability to scavenge free radicals, which are implicated in numerous diseases. nih.gov The antioxidant potential of various thiourea and pyrazole derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging method. nih.govhueuni.edu.vn For example, a study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives demonstrated significant antioxidant activity. researchgate.net Similarly, research on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) indicated its capacity to scavenge DPPH and ABTS radicals, with the antioxidant action primarily occurring through a hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn Computational studies have further supported these experimental findings, suggesting that the N-H bonds in thiourea derivatives are key to their radical-scavenging properties. hueuni.edu.vn
Antiviral Activity: Pyrazole-based compounds have shown potential as antiviral agents against a range of viruses in non-human systems. nih.govnih.gov For instance, certain pyrazole acyl thiourea derivatives have demonstrated activity against the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov In one study, a series of chiral thiourea derivatives containing an α-aminophosphonate moiety were synthesized and showed moderate to good curative effects against TMV. acs.org Another study reported that newly synthesized pyrazole derivatives exhibited antiviral activity against the Newcastle disease virus (NDV) by inhibiting virus-induced haemagglutination. nih.gov The antiviral potential of pyrazole derivatives extends to other viruses as well, highlighting the versatility of this chemical scaffold in developing new antiviral therapies. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole-thiourea analogues, SAR studies have focused on how modifications to different parts of the molecule—specifically N-substitution, substitutions on the pyrazole ring, and linker modifications—impact their biological potency and efficacy. nih.gov
The nature of the substituent on the nitrogen atoms of the thiourea moiety and the pyrazole ring can significantly influence biological activity. Studies on various heterocyclic compounds, including pyrazoles and carbazoles, have shown that N-substitution is a key determinant of their therapeutic potential. nih.govmdpi.com For instance, in a series of pyrazole-based inhibitors, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in inhibitory activity against certain enzymes compared to the unsubstituted analogue. nih.gov Conversely, in other scaffolds like pyrazolopyrimidines, N,N-disubstitution of a terminal acetamide (B32628) group provided an opportunity to introduce diverse chemical moieties without losing affinity for the target protein, translocator protein (TSPO). nih.gov These findings suggest that the impact of N-substitution is highly dependent on the specific chemical scaffold and the biological target.
Data Tables
Table 1: Investigational Biological Activities of this compound Analogues
| Compound Class | Biological Activity | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazole Acyl Thiourea Derivatives | Antiviral | Tobacco Mosaic Virus (TMV) | Showed inhibitory activity against TMV. | researchgate.netnih.gov |
| Chiral Thiourea Derivatives with α-Aminophosphonate | Antiviral | Tobacco Mosaic Virus (TMV) | Exhibited moderate to good curative effects. | acs.org |
| Pyrazole Derivatives | Antiviral | Newcastle Disease Virus (NDV) | Inhibited virus-induced haemagglutination. | nih.gov |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives | Antioxidant | DPPH radical-scavenging assay | Demonstrated significant antioxidant capacity. | researchgate.net |
| 1-phenyl-3-(2-pyridyl)-2-thiourea | Antioxidant | DPPH and ABTS radical-scavenging assays | Scavenged free radicals primarily via hydrogen atom transfer. | hueuni.edu.vn |
Table 2: Summary of Structure-Activity Relationship (SAR) Insights
| Molecular Modification | Impact on Biological Activity | Example(s) | Reference(s) |
|---|---|---|---|
| N-Substitution | Can increase or decrease potency depending on the scaffold and target. | N-substitution of pyrazole-based inhibitors with lipophilic groups decreased activity. N,N-disubstitution of a pyrazolopyrimidine acetamide allowed for diverse moieties without losing affinity. | nih.govnih.gov |
| Pyrazole Ring Substituents | Crucial for efficacy; affects binding and physicochemical properties. | Dimethoxyphenyl substitution on the pyrazole ring enhanced anti-inflammatory activity. Varied substituents at position 3(5) altered inhibitory potency. | nih.govnih.gov |
| Linker Modifications | Influences compound conformation and interaction with biological targets. | Replacement of an oxygen with a sulfur in the linker of pleconaril (B1678520) analogues decreased antiviral activity. | nih.gov |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation of (1-methyl-1H-pyrazol-3-yl)thiourea and Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Studies (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for establishing the carbon-hydrogen framework of this compound, confirming its purity, and studying its conformational dynamics. ijcpa.inresearchgate.netresearchgate.netresearcher.life
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃) would likely appear as a sharp singlet in the upfield region, typically around 3.7-4.0 ppm. researchgate.net The two protons on the pyrazole ring (H4 and H5) would present as doublets due to coupling with each other, with their chemical shifts influenced by the electronic environment. The H4 proton is anticipated to be in the range of 6.0-6.5 ppm, while the H5 proton, being adjacent to the thiourea (B124793) substituent, might be shifted slightly downfield. The protons of the thiourea group (NH and NH₂) are expected to show broad signals due to quadrupole effects of the nitrogen atoms and exchange phenomena. Their chemical shifts can vary significantly depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The methyl carbon (N-CH₃) is expected in the upfield region, typically around 35-40 ppm. researchgate.net The carbons of the pyrazole ring will have characteristic shifts, with C3, C4, and C5 appearing in the aromatic/heteroaromatic region. The C3 carbon, attached to the thiourea group, would be significantly influenced by the electronegativity of the nitrogen and sulfur atoms. The most downfield signal is anticipated to be the thiocarbonyl carbon (C=S) of the thiourea moiety, which characteristically appears in the range of 170-185 ppm. researchgate.net
Conformational and Purity Studies: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. researchgate.net The purity of a sample of this compound can be readily assessed by ¹H NMR spectroscopy. The presence of any impurities would be indicated by additional signals in the spectrum, and their integration relative to the signals of the main compound can provide a quantitative measure of purity.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.7 - 4.0 | Singlet |
| Pyrazole H4 | 6.0 - 6.5 | Doublet |
| Pyrazole H5 | 6.5 - 7.0 | Doublet |
| NH (thiourea) | Variable (broad) | Singlet |
| NH₂ (thiourea) | Variable (broad) | Singlet |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| N-CH₃ | 35 - 40 |
| Pyrazole C4 | 105 - 115 |
| Pyrazole C5 | 130 - 140 |
| Pyrazole C3 | 145 - 155 |
| C=S (thiourea) | 170 - 185 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. researcher.lifechromforum.org
In the IR spectrum of this compound, the N-H stretching vibrations of the thiourea group are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazole ring will be observed around 2900-3100 cm⁻¹. The C=N stretching vibration of the pyrazole ring is anticipated to be in the 1500-1600 cm⁻¹ region. ijcpa.in A key absorption band for the thiourea moiety is the C=S stretching vibration, which typically appears in the region of 700-850 cm⁻¹, although its intensity can be variable. The N-C-N stretching and bending vibrations of the thiourea group will also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=S stretching vibration often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. The symmetric vibrations of the pyrazole ring are also expected to be Raman active.
| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |
| N-H (thiourea) | 3100 - 3400 | Stretching |
| C-H (methyl, pyrazole) | 2900 - 3100 | Stretching |
| C=N (pyrazole) | 1500 - 1600 | Stretching |
| N-H (thiourea) | 1550 - 1650 | Bending |
| C-N (thiourea, pyrazole) | 1200 - 1400 | Stretching |
| C=S (thiourea) | 700 - 850 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is expected to proceed through several pathways. A likely initial fragmentation would be the cleavage of the bond between the pyrazole ring and the thiourea moiety. This could lead to the formation of a fragment ion corresponding to the 1-methyl-1H-pyrazol-3-yl cation and a neutral thiourea molecule, or vice versa. Further fragmentation of the pyrazole ring could involve the loss of a methyl radical or acetonitrile (B52724). The thiourea part can fragment through the loss of SH or NH₃. chemscene.com
| Fragment Ion | Proposed Structure |
| [M]⁺ | This compound radical cation |
| [M+H]⁺ | Protonated this compound |
| [C₄H₅N₂]⁺ | 1-methyl-1H-pyrazol-3-yl cation |
| [CH₄N₂S]⁺ | Thiourea radical cation |
| [M - CH₃]⁺ | Loss of a methyl group from the molecular ion |
| [M - SH]⁺ | Loss of a sulfhydryl radical from the molecular ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. ijcpa.inresearchgate.netresearchgate.net
A key feature of the solid-state structure is likely to be the presence of intermolecular hydrogen bonds. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice. ijcpa.inresearchgate.net
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) is likely |
| Pyrazole Ring | Planar |
| Thiourea Group | Planar or near-planar |
| Key Interactions | Intermolecular N-H···S and/or N-H···N hydrogen bonds |
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating the components of a mixture and are widely used for the purity assessment and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of synthesized batches of this compound and for quantifying its concentration in various research samples. ijcpa.inresearchgate.netresearcher.life
A reversed-phase HPLC (RP-HPLC) method would be a suitable starting point for the analysis of this compound, given its moderate polarity. A typical RP-HPLC setup would involve a C18 stationary phase, which is a non-polar material. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. ijcpa.inresearchgate.net The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to improve peak shape and resolution by suppressing the ionization of the basic nitrogen atoms in the molecule.
The detection of this compound can be achieved using a UV-Vis detector, as the pyrazole ring is expected to have a significant UV absorbance. The selection of the optimal detection wavelength would be determined by analyzing the UV spectrum of the compound.
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure that the method is accurate, precise, specific, linear, and robust. ijcpa.in This involves assessing parameters such as linearity and range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~220-280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of many polar and non-volatile compounds, such as this compound, is often not feasible without chemical modification. The inherent polarity of the thiourea group, due to the presence of amine and thione functionalities, necessitates a derivatization step to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. nih.govresearchgate.netresearchgate.netsigmaaldrich.com
The most common derivatization strategy for compounds containing active hydrogen atoms (in -NH, -OH, or -SH groups) is silylation. nih.govresearchgate.netresearchgate.net This process involves the replacement of the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) or a related alkylsilyl group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.gov The resulting silylated derivative of this compound would exhibit significantly reduced polarity and increased volatility, allowing it to be effectively separated on a gas chromatographic column and subsequently analyzed by the mass spectrometer.
The derivatization reaction would typically involve heating the compound with the silylating agent in a suitable solvent. The conditions, such as temperature and reaction time, would need to be optimized to ensure complete derivatization. nih.gov For instance, a common procedure might involve heating the sample with BSTFA at 60-70°C for 30-60 minutes.
Once the volatile derivative is introduced into the GC-MS system, it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. As the separated derivative elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected.
The table below outlines the expected GC-MS parameters and potential mass spectral data for the bis-trimethylsilyl derivative of this compound.
| Parameter | Value/Description | Source |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | nih.gov |
| Derivatization Conditions | 70°C for 45 minutes | nih.gov |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) | sigmaaldrich.com |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Impact (EI) at 70 eV | |
| Expected Molecular Ion (M+•) of bis-TMS derivative | m/z 302 | |
| Plausible Major Fragment Ions (m/z) | - Loss of a methyl group (-CH3) - Fragments characteristic of the silylated thiourea moiety - Ions corresponding to the intact methylpyrazole ring and its fragments (e.g., loss of HCN) | researchgate.netresearchgate.nettsijournals.com |
It is important to note that the development of a specific GC-MS method for this compound would require experimental optimization of the derivatization and instrumental parameters. The data presented here are based on established principles of GC-MS analysis of related compound classes.
Potential Academic and Pre Clinical Applications
Development of Novel Ligands for Coordination Chemistry Research
The thiourea (B124793) and pyrazole (B372694) moieties within (1-methyl-1H-pyrazol-3-yl)thiourea offer multiple donor sites, making it an excellent ligand for coordinating with metal ions. nih.govnih.gov The sulfur and nitrogen atoms of the thiourea group, along with the nitrogen atoms of the pyrazole ring, can bind to metal centers, leading to the formation of stable and structurally diverse metal complexes. nih.govnih.govmdpi.com
Researchers have synthesized and characterized a variety of metal complexes incorporating thiourea derivatives. These complexes often exhibit interesting coordination geometries, such as distorted square planar, and can involve intramolecular hydrogen bonding. nih.gov The coordination behavior of thioureas can vary, with the ligand acting as a neutral monodentate, an anionic monodentate, or a bidentate N,S donor. mdpi.com The formation of these complexes can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, which show characteristic shifts in the signals of the coordinating atoms upon complexation. mdpi.comnih.gov
The synthesis of these metal complexes is often straightforward, typically involving the reaction of the thiourea derivative with a metal salt in a suitable solvent. mdpi.comnih.gov The resulting complexes have shown potential in various applications, including the development of new therapeutic agents. nih.gov
Scaffold for Drug Discovery in Pre-Clinical Stages (Mechanistic and SAR Focus)
The this compound scaffold has emerged as a privileged structure in drug discovery, with numerous derivatives being investigated for their potential therapeutic properties. nih.govnih.gov The pyrazole nucleus is a component of several approved drugs, and its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. nih.govontosight.aitandfonline.com
The thiourea group is also a key pharmacophore, contributing to the biological activity of various compounds. researchgate.net The combination of the pyrazole and thiourea moieties in a single molecule offers a unique framework for designing new drug candidates. The mechanism of action often involves the interaction of the thiourea group with the active sites of enzymes, while the pyrazole ring can interact with various biological receptors.
Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of this scaffold. mdpi.comresearchgate.netrsc.org By systematically modifying the substituents on the pyrazole and thiourea groups, researchers can explore how these changes affect biological activity. For instance, the introduction of different aryl or alkyl groups can significantly influence the compound's potency and selectivity. rsc.org Computational methods, such as 3D-QSAR and molecular docking, are often employed to guide the design of new derivatives with improved activity. researchgate.net
| Compound Type | Biological Activity | Key Structural Features | References |
|---|---|---|---|
| Pyrazole-based thiourea derivatives | Antimicrobial, Anticancer, Antiviral | Pyrazole ring and thiourea group | ontosight.aitandfonline.comrsc.org |
| 1,3-diaryl substituted pyrazole-based (thio)urea derivatives | Potent against multi-drug resistant S. aureus and M. tuberculosis | Specific substitutions on the aryl rings | rsc.org |
| Thiourea derivatives with heterocyclic moieties | Anticancer, antibacterial, antiviral, anti-inflammatory, antioxidant | Presence of thiazole, pyrazole, and pyran rings | tandfonline.com |
Advanced Materials Science Applications (e.g., sensors, polymers)
The unique chemical properties of this compound and its derivatives make them promising candidates for applications in materials science. The presence of heteroatoms like sulfur and nitrogen allows these compounds to act as effective corrosion inhibitors by adsorbing onto metal surfaces and forming a protective film. researchgate.netscispace.com
Furthermore, the ability of the thiourea group to interact with various species makes these compounds suitable for the development of chemical sensors. These sensors can be designed to detect specific ions or molecules through changes in their optical or electrochemical properties upon binding. The versatility of the pyrazole-thiourea scaffold allows for the fine-tuning of these properties to achieve high sensitivity and selectivity. nih.gov
The incorporation of this compound units into polymer chains can also lead to the development of new functional materials. These polymers may exhibit enhanced thermal stability, flame retardancy, or other desirable properties, making them suitable for a variety of advanced applications. nih.gov
Bioinorganic Chemistry Research Incorporating this compound Complexes
Bioinorganic chemistry explores the role of metals in biological systems. Metal complexes of this compound and related ligands are of great interest in this field due to their potential to mimic the active sites of metalloenzymes or to act as therapeutic agents. nih.govunh.edu
The coordination of metal ions to these ligands can lead to complexes with specific geometries and electronic properties that are relevant to biological processes. For example, researchers have studied the catalytic activity of copper(II) complexes with thiourea-containing ligands in the hydrolysis of phosphate (B84403) diesters, which is a fundamental reaction in biochemistry. unh.edu
Furthermore, the biological activity of these metal complexes is often enhanced compared to the free ligands. This can be attributed to factors such as increased lipophilicity, which facilitates cell penetration, and the ability of the metal center to interact with biological targets. The study of these complexes provides valuable insights into the mechanisms of action of metal-based drugs and can lead to the development of new therapeutic strategies. nih.govmdpi.com
Catalysis and Organocatalysis
The this compound scaffold has also found applications in the field of catalysis. Both the free ligand and its metal complexes can act as catalysts in various organic reactions. nih.govnih.govnih.gov
Thiourea derivatives are known to be effective organocatalysts, capable of activating substrates through hydrogen bonding interactions. This has been exploited in a variety of asymmetric reactions, leading to the synthesis of chiral molecules with high enantioselectivity. nih.gov
Conclusion and Future Perspectives in 1 Methyl 1h Pyrazol 3 Yl Thiourea Research
Summary of Key Academic Discoveries and Contributions
Academic research into pyrazole-thiourea derivatives has laid a foundational groundwork that suggests the potential of (1-methyl-1H-pyrazol-3-yl)thiourea as a molecule of interest. The primary contributions in this area revolve around the synthesis of related compounds and the exploration of their biological activities, particularly as antimicrobial and anticancer agents.
The core structure, combining a pyrazole (B372694) ring with a thiourea (B124793) moiety, is recognized for its ability to engage in various biological interactions. The thiourea group, for instance, is adept at forming hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. Simultaneously, the pyrazole ring system can interact with a range of biological receptors, thereby modulating their function.
Studies on various 1,3-diaryl substituted pyrazole-based thiourea derivatives have demonstrated their potential as potent antimicrobial agents. For example, certain derivatives have shown significant activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov This is particularly relevant as the pyrazole scaffold is a known pharmacophore in antimicrobial drug discovery.
In the realm of oncology, derivatives of pyrazole have been extensively investigated. They have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA. conicet.gov.ar The addition of a thiourea skeleton to the pyrazole structure has been explored as a strategy to enhance these anticancer properties. Research has indicated that pyrazole derivatives containing a thiourea group can display significant antiproliferative activity against various cancer cell lines.
While these discoveries pertain to the broader class of pyrazole-thiourea compounds, they provide a strong rationale for the targeted investigation of this compound. The specific substitution pattern of a methyl group on the pyrazole ring is a common feature in many biologically active molecules, suggesting that this particular compound could hold significant therapeutic potential. The synthesis of related compounds, such as (1-methyl-1H-pyrazol-3-yl)methanamine, is documented, indicating the chemical accessibility of this structural motif. sigmaaldrich.com
Unresolved Questions and Emerging Research Avenues
Despite the promising background of related compounds, the field is rife with unanswered questions specifically concerning this compound. The primary unknown is its precise biological activity profile. Key emerging research avenues will, therefore, focus on a systematic evaluation of this compound.
Key Unresolved Questions:
Specific Biological Targets: What are the specific enzymes, receptors, or cellular pathways that this compound interacts with?
Spectrum of Activity: Does it exhibit antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties? If so, against which specific pathogens or cancer cell lines is it most effective?
Structure-Activity Relationship (SAR): How does the N-methyl-pyrazole moiety influence the biological activity compared to other substituted pyrazole-thiourea derivatives?
Mechanism of Action: What are the molecular mechanisms underlying its potential biological effects? For instance, if it shows anticancer properties, does it induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways? nih.gov
Emerging Research Avenues:
High-Throughput Screening: Conducting broad screening assays to identify any significant biological activities of this compound.
Computational Modeling and Docking Studies: Utilizing in silico methods to predict potential biological targets and guide experimental work.
Synthesis of Analogues: Preparing a library of closely related compounds with variations in the substitution pattern to establish a clear structure-activity relationship. This could involve modifications to the thiourea nitrogen or the pyrazole ring.
Exploration of Novel Applications: Investigating potential uses beyond the established antimicrobial and anticancer fields, such as in agriculture as herbicides or fungicides, or in materials science.
Methodological Challenges and Opportunities in this compound Research
The advancement of research into this compound is not without its methodological hurdles and corresponding opportunities for innovation.
Methodological Challenges:
Synthesis Optimization: While the synthesis of pyrazole-thiourea derivatives is generally achievable, optimizing the reaction conditions to produce this compound with high yield and purity can be challenging. The synthesis often involves the reaction of an appropriate amine with an isothiocyanate, and the reactivity and stability of the starting materials can be a concern.
Characterization: Thorough characterization of the synthesized compound is crucial. This requires a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm the structure unequivocally. Obtaining suitable crystals for X-ray diffraction can be a challenge.
Target Identification: A significant challenge lies in identifying the specific biological targets of the compound. This often requires sophisticated and resource-intensive techniques such as affinity chromatography, proteomics, and genetic screening.
In Vivo Studies: Moving from in vitro activity to in vivo efficacy presents numerous challenges, including issues related to solubility, bioavailability, metabolism, and potential toxicity of the compound.
Opportunities for Methodological Advancement:
Novel Synthetic Routes: The development of more efficient and environmentally friendly synthetic methods, such as one-pot reactions or flow chemistry, presents a significant opportunity.
Advanced Analytical Techniques: The application of advanced NMR techniques and high-resolution mass spectrometry can aid in the precise structural elucidation of the compound and its potential metabolites.
Chemical Biology Approaches: The use of chemical probes and activity-based protein profiling can facilitate the identification of cellular targets.
Development of Drug Delivery Systems: For compounds with poor solubility or bioavailability, the development of novel drug delivery systems, such as nanoparticles or liposomes, could be explored to enhance their therapeutic potential.
Strategic Directions for Further Academic Inquiry
To unlock the full potential of this compound, a strategic and multidisciplinary research approach is required. Future academic inquiry should be directed towards a systematic and thorough investigation of this compound, building upon the knowledge gained from related pyrazole-thiourea derivatives.
A primary strategic direction is the comprehensive biological evaluation of the compound. This should involve a tiered approach, starting with broad in vitro screening against a diverse panel of cancer cell lines and microbial strains. Any identified "hits" should then be subjected to more detailed mechanistic studies to elucidate the mode of action.
A second key direction is the initiation of a robust medicinal chemistry program . This would involve the synthesis of a focused library of analogues to establish a clear structure-activity relationship. This will be critical for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound. Computational modeling will be an indispensable tool in this phase to guide the design of new molecules.
Furthermore, there is a need for in-depth physicochemical characterization . Understanding properties such as solubility, stability, and lipophilicity is fundamental for the development of any potential therapeutic agent.
Finally, fostering collaborations between synthetic chemists, biologists, and pharmacologists will be paramount. Such interdisciplinary partnerships will be essential to navigate the complexities of drug discovery and to efficiently translate basic research findings into potential clinical applications. The journey from a single molecule to a therapeutic agent is long and challenging, but the unique structural features of this compound make it a compelling candidate for future academic exploration.
Q & A
Q. What are the established synthetic routes for (1-methyl-1H-pyrazol-3-yl)thiourea, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a 1-methyl-1H-pyrazole intermediate with thiourea precursors. Multi-step protocols may employ palladium-catalyzed cross-coupling (e.g., Pd/C) or nucleophilic substitution in solvents like DMF. Optimization includes adjusting stoichiometry, temperature (e.g., reflux conditions), and catalyst loading. Purity can be enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : H and C NMR confirm the pyrazole ring substitution pattern and thiourea connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Monitors purity (>95% threshold for biological assays).
- X-ray Crystallography : Resolves stereoelectronic properties for structure-activity relationship (SAR) studies .
Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?
- Antimicrobial Assays : Broth microdilution against Candida tenuis and other fungal models (MIC determination).
- Cytotoxicity Screening : MTT assays on mammalian cell lines to establish selectivity indices.
- Enzyme Inhibition : Kinase or protease targets due to thiourea’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and cell-based models for this thiourea derivative?
Contradictions often arise from solubility, membrane permeability, or metabolic instability. Strategies include:
Q. What computational approaches are employed to predict the structure-activity relationships (SAR) of this compound derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant or antimicrobial activity.
- Molecular Docking : Screens binding affinities to targets like fungal CYP51 or bacterial topoisomerases.
- MD Simulations : Evaluates stability of ligand-target complexes in physiological conditions .
Q. What strategies are effective in mitigating toxicity concerns during preclinical development of pyrazole-thiourea hybrids?
- In Vivo Toxicity Studies : Acute and subchronic dosing in rodent models to assess hepatorenal toxicity.
- Structural Analog Design : Replace the thiourea moiety with urea or sulfonamide groups to reduce off-target effects.
- Metabolic Profiling : Identify and block metabolic pathways generating reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
